Cas no 1015539-59-9 (2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide)

2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core linked to a chlorophenoxy moiety and a methylbenzylacetamide group. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or as a scaffold for enzyme inhibition studies. The presence of sulfur and nitrogen heterocycles enhances its binding affinity, while the chlorophenoxy group may contribute to lipophilicity, influencing pharmacokinetic properties. Its well-defined molecular architecture allows for precise modifications, making it valuable in drug discovery and agrochemical research. The compound's stability and synthetic accessibility further support its use in exploratory studies targeting specific biological pathways.
2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide structure
1015539-59-9 structure
商品名:2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
CAS番号:1015539-59-9
MF:C19H18ClN3O3S
メガワット:403.882522106171
CID:6472390
PubChem ID:24219329

2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide 化学的及び物理的性質

名前と識別子

    • 2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
    • 2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylbenzyl)acetamide
    • 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methylbenzyl)acetamide
    • F0594-2890
    • 1015539-59-9
    • 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
    • AKOS002310929
    • インチ: 1S/C19H18ClN3O3S/c1-13-2-4-14(5-3-13)10-21-17(24)12-27-19-23-22-18(26-19)11-25-16-8-6-15(20)7-9-16/h2-9H,10-12H2,1H3,(H,21,24)
    • InChIKey: NYUCJOUTBMGOHP-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)OCC1=NN=C(O1)SCC(NCC1C=CC(C)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 403.0757403g/mol
  • どういたいしつりょう: 403.0757403g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 8
  • 複雑さ: 458
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 103Ų

2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0594-2890-2μmol
2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
1015539-59-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0594-2890-1mg
2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
1015539-59-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0594-2890-5mg
2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
1015539-59-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0594-2890-2mg
2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
1015539-59-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0594-2890-5μmol
2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
1015539-59-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0594-2890-50mg
2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
1015539-59-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0594-2890-25mg
2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
1015539-59-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0594-2890-30mg
2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
1015539-59-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0594-2890-3mg
2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
1015539-59-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0594-2890-15mg
2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
1015539-59-9 90%+
15mg
$89.0 2023-05-17

2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide 関連文献

2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamideに関する追加情報

Introduction to 2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-Oxadiazol-2-yl}sulfanyl)-N-[(4-Methylphenyl)methyl]Acetamide (CAS No. 1015539-59-9)

2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-Oxadiazol-2-yl}sulfanyl)-N-[(4-Methylphenyl)methyl]Acetamide is a complex organic compound with the CAS registry number 1015539-59-9. This compound belongs to the class of sulfonamides, which are widely studied for their potential applications in pharmacology and agrochemistry. The molecule features a sulfanyl group attached to an oxadiazole ring, which is further substituted with a chlorophenoxy methyl group. Additionally, the compound contains an acetamide moiety linked to a toluene derivative, enhancing its structural complexity and functional diversity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving oxadiazole ring formation, sulfur chemistry, and amide bond formation. These methods have been optimized to improve yield and purity, making the compound more accessible for research purposes. The structure of this compound is particularly interesting due to its combination of aromatic heterocycles, electron-withdrawing groups, and flexible linkers, which can influence its physicochemical properties and biological activity.

From a pharmacological perspective, this compound has been explored for its potential as a modulator of enzyme activity or as a building block for drug discovery. Studies have shown that the presence of the oxadiazole ring can enhance the stability and bioavailability of the molecule, while the sulfanyl group may contribute to its ability to interact with biological targets such as proteins or nucleic acids. Furthermore, the chlorophenoxy group introduces additional electronic effects that could modulate the compound's activity in specific biological systems.

In terms of applications, this compound has been considered for use in the development of novel antimicrobial agents, where its ability to disrupt bacterial or fungal membranes has been investigated. Additionally, its potential as a pesticide or herbicide has been explored due to its structural similarity to known agrochemicals. Recent research has focused on optimizing its efficacy while minimizing environmental impact, making it a promising candidate for sustainable agricultural solutions.

The synthesis and characterization of this compound have been detailed in several peer-reviewed journals, highlighting its importance in contemporary chemical research. Its unique structure provides a platform for further modifications, allowing chemists to explore variations that could enhance its functionality or reduce adverse effects. For instance, substituting the chlorophenoxy group with other aromatic moieties could lead to derivatives with improved pharmacokinetic profiles or enhanced selectivity for specific targets.

From an analytical standpoint, this compound has been studied using advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its three-dimensional structure, molecular interactions, and stability under various conditions. Understanding these properties is crucial for predicting how the compound will behave in different environments, whether in vitro or in vivo.

In conclusion, 2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-Oxadiazol-2-yl}sulfanyl)-N-[(4-Methylphenyl)methyl]Acetamide (CAS No. 1015539-59-9) represents a significant advancement in organic chemistry due to its intricate structure and diverse functional groups. Its potential applications span across multiple fields, including pharmacology and agriculture, making it a subject of ongoing research interest. As new findings emerge, this compound continues to demonstrate its value as both a standalone entity and a versatile building block for future innovations.

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